Trifluoroboroxine

Thermal stability High-temperature materials Vapor-phase processing

Trifluoroboroxine (B₃F₃O₃, MW 137.426) is the perfluorinated analogue of the boroxine heterocycle, possessing a planar six-membered B₃O₃ ring with three exocyclic fluorine substituents. It is classified as a reactive inorganic boron-fluorine-oxygen heterocycle and is encountered as a colorless to pale yellow liquid with a density of approximately 1.23 g/cm³ and a refractive index near 1.225.

Molecular Formula B3F3O3
Molecular Weight 137.4 g/mol
CAS No. 13703-95-2
Cat. No. B078980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroboroxine
CAS13703-95-2
SynonymsTrifluoroboroxine
Molecular FormulaB3F3O3
Molecular Weight137.4 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)F)F)F
InChIInChI=1S/B3F3O3/c4-1-7-2(5)9-3(6)8-1
InChIKeyFVWCXYPJHTZDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroboroxine (CAS 13703-95-2): Core Identity and Procurement-Relevant Profile


Trifluoroboroxine (B₃F₃O₃, MW 137.426) is the perfluorinated analogue of the boroxine heterocycle, possessing a planar six-membered B₃O₃ ring with three exocyclic fluorine substituents [1]. It is classified as a reactive inorganic boron-fluorine-oxygen heterocycle and is encountered as a colorless to pale yellow liquid with a density of approximately 1.23 g/cm³ and a refractive index near 1.225 . The compound serves as a compact, pre-organized source of both boron and fluorine in a single molecular entity, positioning it as a strategic intermediate for fluorinated materials synthesis and boron-doping processes.

Why Alkyl- and Aryl-Boroxines Cannot Replace Trifluoroboroxine in Demanding Applications


Although the boroxine ring scaffold is conserved across trifluoroboroxine, trimethylboroxine, and triphenylboroxine, the identity of the exocyclic substituent fundamentally governs volatility, thermal stability, and Lewis acidity. Trimethylboroxine is a highly flammable liquid boiling at 78–80 °C [1], while trifluoroboroxine exhibits a predicted boiling point near 489 °C and a melting point of ~179 °C, rendering it a low-volatility material suitable for high-temperature processes. The electron-withdrawing fluorine atoms further enhance the Lewis acidity of the boron centers compared to alkyl- or aryl-substituted analogues [2], altering reactivity profiles in catalytic and receptor applications. These quantifiable divergences mean that one boroxine cannot be freely interchanged with another without compromising process safety, thermal budget, or reaction outcome.

Quantitative Differentiation of Trifluoroboroxine Versus Closest Boroxine Analogs


Boiling Point Elevation vs. Trimethylboroxine: Enabling High-Temperature Processing

Trifluoroboroxine exhibits a predicted atmospheric boiling point of 488.88 °C (Stein & Brown method), whereas the closest alkyl analog, trimethylboroxine, boils at 78–80 °C under ambient pressure [1]. This approximately 410 °C elevation in boiling point translates into negligible volatility under typical laboratory and moderate industrial processing conditions, eliminating solvent evaporation losses and reducing flammability hazards associated with low-boiling boroxines.

Thermal stability High-temperature materials Vapor-phase processing

Density Advantage Over Trimethylboroxine: Higher Mass Loading Per Unit Volume

Trifluoroboroxine has a measured density of 1.23 g/cm³ , which is 37% greater than the density of trimethylboroxine (0.898 g/mL at 25 °C) [1]. For applications requiring a specific mass of boron or fluorine in a volume-constrained formulation—such as polymer composites or thin-film precursors—the higher density of trifluoroboroxine permits a smaller dispensing volume for the same elemental loading.

Formulation science Composite materials Boron doping

Refractive Index Contrast: Optical Material Design Considerations

Trifluoroboroxine possesses a refractive index of 1.225 , which is significantly lower than that of trimethylboroxine (n²⁰/D 1.362) . This 0.137 reduction in refractive index provides a meaningful contrast window for designing anti-reflective coatings, optical composites, or gradient-index materials where precise refractive index tuning is required.

Optical materials Thin films Refractive index engineering

Standard Entropy Difference vs. Trichloroboroxine: Indicator of Lighter, More Ordered Lattice

NIST-JANAF thermochemical tables provide gas-phase standard molar entropy (S°₂₉₈) for both trifluoroboroxine and its trichloro analogue. Trifluoroboroxine exhibits an S°₂₉₈ of 51.98 cal/mol·K (217.5 J/mol·K) [1], whereas trichloroboroxine (B₃Cl₃O₃) shows 382.3 J/mol·K [2]. The substantially lower entropy of trifluoroboroxine reflects the smaller mass and stronger intermolecular constraints imposed by fluorine, making it the thermodynamically more ordered gas-phase species.

Thermodynamics Computational modeling Phase equilibria

Lewis Acidity Enhancement via Fluorine Substitution: Class-Level Inference from Fluorinated Boronic Species

Comprehensive reviews of fluorinated boronic species demonstrate that the introduction of fluorine substituents consistently increases both the acidity constant (pKa) and the acceptor number (AN) of boron centers [1]. Although direct experimental pKa or AN values for trifluoroboroxine itself remain unreported, the well-established electron-withdrawing effect of fluorine permits a class-level inference that trifluoroboroxine is a stronger Lewis acid than its methyl or phenyl analogues. This prediction is consistent with the observed fluoride anion binding stoichiometry of 1:1 for related fluorinated arylboroxines, with DFT calculations confirming energetically favorable unsymmetrical binding geometries [2].

Lewis acid catalysis Anion recognition Receptor design

High-Value Application Scenarios Where Trifluoroboroxine’s Quantitative Advantages Are Decisive


High-Temperature Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor

The 489 °C boiling point and low volatility of trifluoroboroxine make it a viable precursor for boron- and fluorine-containing thin films deposited at elevated substrate temperatures, where trimethylboroxine would prematurely evaporate or thermally decompose. Its simultaneous delivery of boron and fluorine simplifies precursor manifold design and reduces the number of source containers compared to separate BF₃ and B₂O₃ sources [1].

Volume-Constrained Boron-Doping Formulations

When doping polymers, glasses, or ceramics with boron, the 37% higher density of trifluoroboroxine relative to trimethylboroxine allows formulators to achieve the same boron atom loading in a smaller volume. This is particularly advantageous in masterbatch preparation or ink-jet printable precursor inks where viscosity and volume fraction are tightly controlled [1].

Fluoride-Anion Receptor and Battery Electrolyte Additive Research

The enhanced Lewis acidity expected for trifluoroboroxine, based on class-level trends in fluorinated boronic species, positions it as a candidate fluoride-anion receptor in dual-ion lithium batteries. The 1:1 fluoride binding stoichiometry demonstrated for fluorinated arylboroxines suggests that the perfluorinated parent system may offer stronger or more selective binding, warranting electrochemical and spectroscopic evaluation [2].

Optical Coating and Low-Index Material Design

With a refractive index of 1.225, trifluoroboroxine provides a low-index component for anti-reflective stacks or gradient-index layers. The Δn ≈ 0.14 contrast relative to trimethylboroxine widens the accessible index range for designing broadband anti-reflection coatings without resorting to fluorinated polymers or porous silica .

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